Octafluoroadipoyl difluoride

Descripción general

Descripción

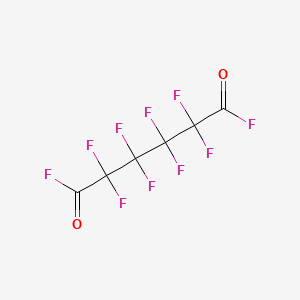

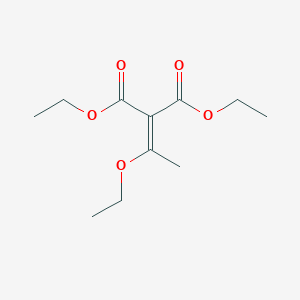

Octafluoroadipoyl difluoride is a perfluorinated compound, which means that all the hydrogen atoms typically found in adipoyl difluoride have been replaced by fluorine atoms. This substitution greatly alters the chemical and physical properties of the molecule, making it more resistant to reactions and giving it unique characteristics that are of interest in various chemical applications.

Synthesis Analysis

The synthesis of perfluorinated compounds like octafluoroadipoyl difluoride often involves the use of organometallic intermediates. For example, the synthesis of polyfluorobiphenyls, which share some similarities with octafluoroadipoyl difluoride, has been described using organometallic titanium intermediates . Although the exact synthesis of octafluoroadipoyl difluoride is not detailed in the provided papers, it is likely that similar methods could be employed, utilizing highly reactive fluorinating agents or electrochemical fluorination techniques.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by the presence of strong carbon-fluorine bonds. In the case of octafluoroadipoyl difluoride, the molecule would exhibit a linear structure with a central carbon chain flanked by fluorine atoms. The electron-withdrawing nature of the fluorine atoms would result in a molecule with a high electron deficiency, making it stable against nucleophilic attack . X-ray structure determination of related compounds, such as octafluoro-4,4'-bipyridine, has shown the peculiarities of the molecular and crystal structure of fluorine-containing molecules .

Chemical Reactions Analysis

The chemical reactivity of octafluoroadipoyl difluoride would be influenced by its electron-deficient nature. It would be stable to alkylating agents but sensitive to nucleophilic substitution, where fluorine atoms could be replaced by nucleophiles under certain conditions . For instance, reactions involving fluoride ion with polyfluoroaromatic compounds have been studied, showing that while some perfluorinated compounds are resistant to reactions, others can undergo efficient polyfluoroalkylations .

Physical and Chemical Properties Analysis

Perfluorinated compounds like octafluoroadipoyl difluoride are known for their unique physical and chemical properties. They are typically resistant to heat, chemicals, and biological degradation. The high electronegativity of fluorine imparts a low polarizability to the molecule, which would be reflected in its physical properties such as melting point, boiling point, and solubility. The atomic volumes and charges of fluorine in perfluorinated hydrocarbons have been found to be relatively constant, with atomic volumes around 16-17 A^3 and charges between -0.6 and -0.7e . These properties make octafluoroadipoyl difluoride and similar compounds valuable in applications that require chemical inertness and stability.

Aplicaciones Científicas De Investigación

-

Fluorination Reagents

- Field : Synthetic Chemistry

- Application : The replacement of hydrogen atoms with fluorine substituents in organic substrates is of great interest in synthetic chemistry .

- Method : Many sources of nucleophilic fluorine are available for the derivatization of organic molecules under acidic, basic, and neutral conditions .

- Results : The necessity for an electrophilic fluorination reagent that is safe, stable, highly reactive, and amenable to industrial production as an alternative to very hazardous molecular fluorine was the inspiration for the discovery of selectfluor .

-

Polyvinylidene Fluoride (PVDF)

- Field : Material Science

- Application : PVDF is known as a highly non-reactive thermoplastic that belongs to the family of fluoropolymer .

- Method : PVDF has excellent piezoelectric properties, thermal stability, and mechanical strength. It has good processability, and it also possesses chemical resistance property to different materials such as different acids, bases, organic solvents, oil, and fat .

- Results : PVDF is used in various fields of science and technology, including biomedical research, solar devices, sensors, batteries electrolyte, molecular separation, conductive polymers, polymer viscosity, and polymer nanocomposite applications .

Safety And Hazards

Octafluoroadipoyl difluoride is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGCJTUAVVJFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191317 | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octafluoroadipoyl difluoride | |

CAS RN |

37881-62-2 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37881-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037881622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROADIPOYL DIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BXU89U35Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)